Methyl 12-[4-(dimethylamino)phenyl]-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate
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Overview
Description
Methyl 12-[4-(dimethylamino)phenyl]-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate is a complex organic compound belonging to the acridine family. Acridine derivatives are known for their broad spectrum of biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, is characterized by its unique structure, which includes a dimethylamino group and a carboxylate ester, contributing to its distinct chemical properties and biological activities.
Preparation Methods
The synthesis of methyl 12-[4-(dimethylamino)phenyl]-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate typically involves a multi-step process. One common method is the three-component condensation reaction, which includes 2-naphthylamine, aromatic aldehydes, and methyl 2,2-dimethyl-4,6-dioxocyclohexanecarboxylate . This reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Methyl 12-[4-(dimethylamino)phenyl]-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex molecules. In biology and medicine, acridine derivatives, including this compound, are studied for their potential anticancer, antimicrobial, and antiviral activities . They are known to interact with DNA and inhibit enzymes such as topoisomerase, making them valuable in cancer research . Additionally, these compounds are used in the development of fluorescent dyes and materials for visualization of biomolecules .
Mechanism of Action
The mechanism of action of methyl 12-[4-(dimethylamino)phenyl]-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate involves its interaction with DNA. The planar structure of the acridine moiety allows it to intercalate between DNA base pairs, disrupting the helical structure and inhibiting the activity of enzymes such as topoisomerase . This intercalation can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The dimethylamino group enhances the compound’s binding affinity to DNA and contributes to its biological activity.
Comparison with Similar Compounds
Similar compounds to methyl 12-[4-(dimethylamino)phenyl]-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate include other acridine derivatives such as N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA), triazoloacridone (C-1305), and amsacrine (m-AMSA) . These compounds share the acridine core structure but differ in their substituents, which can significantly impact their biological activities and therapeutic potential. For example, DACA is known for its potent anticancer activity, while triazoloacridone has shown promise in clinical studies . The unique combination of the dimethylamino group and carboxylate ester in this compound distinguishes it from other acridine derivatives and contributes to its specific biological properties.
Properties
Molecular Formula |
C29H30N2O3 |
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Molecular Weight |
454.6 g/mol |
IUPAC Name |
methyl 12-[4-(dimethylamino)phenyl]-9,9-dimethyl-11-oxo-7,8,10,12-tetrahydrobenzo[a]acridine-8-carboxylate |
InChI |
InChI=1S/C29H30N2O3/c1-29(2)16-22(32)25-23(18-10-13-19(14-11-18)31(3)4)24-20-9-7-6-8-17(20)12-15-21(24)30-27(25)26(29)28(33)34-5/h6-15,23,26,30H,16H2,1-5H3 |
InChI Key |
HPHGDQIOWYDFOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C2=C(C1C(=O)OC)NC3=C(C2C4=CC=C(C=C4)N(C)C)C5=CC=CC=C5C=C3)C |
Origin of Product |
United States |
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